methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate
Description
Methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate is a bicyclic heterocyclic compound featuring a thiophene ring fused to a pyrrole core. The structure includes a cyclopropyl substituent at the 5-position and a methyl carboxylate group at the 2-position. For instance, cyclopropane-containing derivatives are often synthesized via cyclopropanation reactions or by incorporating cyclopropanecarboxylic acid precursors, as seen in the preparation of methyl 2-cyclopropylmethyl-5-methyloxazole-4-carboxylate . The cyclopropyl group may introduce steric and electronic effects, influencing reactivity and biological activity compared to other substituents.
Properties
IUPAC Name |
methyl 5-cyclopropylthieno[2,3-c]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c1-14-11(13)9-4-7-5-12(8-2-3-8)6-10(7)15-9/h4-6,8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKJIMJZXVDVEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=CN(C=C2S1)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thieno[2,3-c]pyrrole derivative with a cyclopropyl-containing reagent. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the thieno[2,3-c]pyrrole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thieno[2,3-c]pyrrole vs. Pyrrolo[2,3-c]pyridine Derivatives
Methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate differs from pyrrolopyridine carboxylates (e.g., ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate ) in the fused heterocyclic system. Replacing thiophene with pyridine alters electronic properties:
- Pyridine : Electron-deficient, enabling hydrogen bonding and coordination with metals.
Synthetic yields for pyrrolopyridine carboxylates (e.g., 85% for compound 9c ) suggest efficient hydrogenation steps, whereas thienopyrrole systems may require optimized conditions due to sulfur’s reactivity.
Substituent Effects: Cyclopropyl vs. Benzoyl or tert-Butyl Groups
- Comparable to cyclopropane derivatives in , where cyclopropanecarboxylic acid is used to generate strained intermediates .
- Benzoyl: Enhances aromatic stacking (e.g., ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate ), but may reduce solubility.
- tert-Butyl : Bulky groups (e.g., cis-tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate ) improve steric hindrance, affecting crystal packing and stability.
Reactivity and Functionalization
- Alkylation: Ethyl 2-amino-5-benzoyl-pyrrole-3-carboxylate undergoes alkylation with methyl iodide to form methylsulfanyl derivatives . The cyclopropyl group in the target compound may direct regioselectivity in similar reactions.
- Crystallography : Hydrogen bonding patterns (e.g., graph set analysis in ) likely differ between thiophene- and pyridine-containing systems due to variations in lone pair availability.
Biological Activity
Methyl 5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylate is a heterocyclic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is classified as a thiophene derivative. Thiophene derivatives are known for their diverse biological properties, including antimicrobial, anticancer, and neuroprotective effects. The unique structure of this compound, featuring both a cyclopropyl group and a thieno[2,3-c]pyrrole ring system, likely contributes to its distinctive biological activity .
The biological activity of this compound is attributed to its interaction with various molecular targets. Key mechanisms include:
- Antioxidant Activity : Similar pyrrole derivatives have shown potential as antioxidants by inhibiting lipid peroxidation and reducing oxidative stress in cellular models. This mechanism is vital in neuroprotection against neurotoxins such as 6-hydroxydopamine (6-OHDA), which is used to model Parkinson's disease .
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes. This action can influence the production of prostaglandins (PGE2), which are involved in inflammatory responses .
Anticancer Activity
Recent studies have demonstrated that pyrrole derivatives exhibit significant antiproliferative effects against various human tumor cell lines. For instance, compounds structurally related to this compound have shown GI50 values in the nanomolar to micromolar range across different cancer types .
Neuroprotective Properties
In vitro studies involving PC12 cells have indicated that this compound can protect against neurotoxic damage induced by 6-OHDA. Pre-treatment with similar pyrrole derivatives significantly reduced markers of apoptosis and lipid peroxidation, suggesting a protective role against neurodegenerative processes .
| Study | Cell Line | Treatment | Outcome |
|---|---|---|---|
| Study A | PC12 | 0.5 μM Pyrrole Derivative + 100 μM 6-OHDA | Reduced apoptosis and lipid peroxidation |
| Study B | Various Tumor Cells | Pyrrole Derivatives | Significant antiproliferative activity |
Case Studies
- Neuroprotection Against Oxidative Stress : In a controlled experiment, PC12 cells treated with this compound exhibited enhanced viability when exposed to oxidative stressors compared to untreated controls. The study quantified lipid peroxidation levels using the TBARS assay, demonstrating a marked decrease in malondialdehyde (MDA) levels in treated cells .
- Antimicrobial Activity : Preliminary screening of related thiophene derivatives has indicated potential antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways critical for bacterial survival .
Q & A
Q. How can researchers design stability studies for this compound under physiological conditions?
- Methodological Answer : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C. Monitor degradation via LC-MS at intervals (0, 24, 48 hrs). Protect light-sensitive groups (e.g., esters) with amber vials. Compare half-life to analogs (e.g., ’s Boc-protected derivative) to identify stabilizing motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
